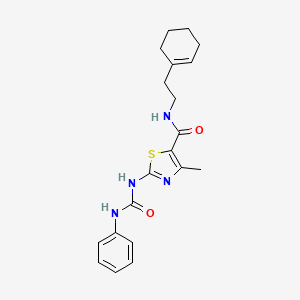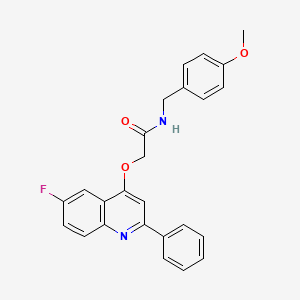
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(4-methoxybenzyl)acetamide is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a member of the quinoline family and has been shown to exhibit promising biological activity.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Property Characterization
Structural Aspects of Quinoline Derivatives : Research on quinoline derivatives, such as the study of isoquinoline amides, reveals insights into the structural aspects and properties of these compounds. For instance, the interaction with mineral acids and the formation of gels or crystalline solids by such compounds highlight the importance of their structural features in determining their physical and chemical behaviors (A. Karmakar, R. Sarma, J. Baruah, 2007). These insights can be crucial for developing new materials or drugs.
Host–Guest Complex Formation : The ability to form host–guest complexes with enhanced fluorescence emission suggests potential applications in sensing, imaging, and material sciences. This property underscores the utility of quinoline derivatives in the development of fluorescent markers or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).
Biomedical Applications
Novel Fluorophores for Biomedical Analysis : The development of novel fluorophores, such as 6-methoxy-4-quinolone, which exhibit strong fluorescence across a wide pH range, highlights the biomedical application potential of quinoline derivatives. These compounds can be used for fluorescent labeling, aiding in the visualization of biological samples and processes (Junzo Hirano et al., 2004).
Antimicrobial and Anticancer Studies : The synthesis and evaluation of fluoroquinolone-based compounds, including their antimicrobial and anticancer activities, demonstrate the relevance of quinoline derivatives in drug discovery and development. Such studies provide a foundation for further exploration of the compound for potential therapeutic applications (N. Patel, S. D. Patel, 2010).
Imaging and Diagnostic Applications
- PET Imaging Agents : Research into compounds such as DAA1106 and its analogs for peripheral benzodiazepine receptors illustrates the use of quinoline derivatives in the development of imaging agents. These compounds are utilized in PET imaging to study brain disorders and inflammation, showcasing the potential for the compound to serve as a basis for diagnostic or research tools (S. Chaki et al., 1999).
Eigenschaften
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-30-20-10-7-17(8-11-20)15-27-25(29)16-31-24-14-23(18-5-3-2-4-6-18)28-22-12-9-19(26)13-21(22)24/h2-14H,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBXFOJXAUNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


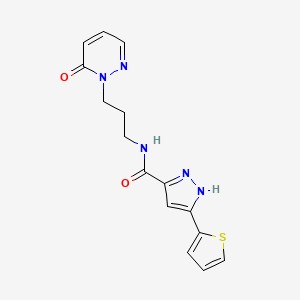
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2466590.png)
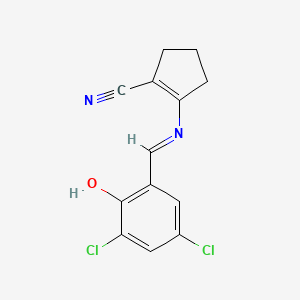

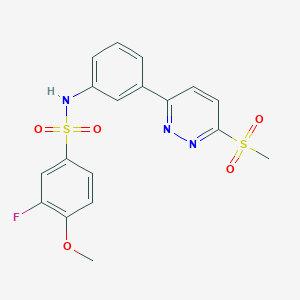

![(1R,5S)-8-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2466601.png)
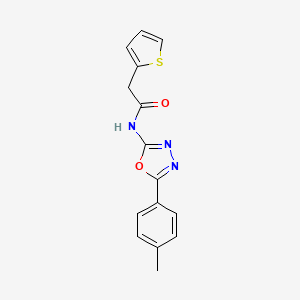

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2466604.png)
![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)

